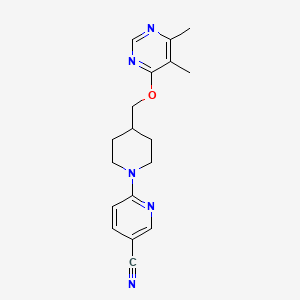

6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

Descripción

6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a nitrile group at the 2-position and a piperidin-1-yl moiety at the 6-position. The piperidine ring is further functionalized with a methyleneoxy linker connected to a 5,6-dimethylpyrimidin-4-yl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly as a kinase inhibitor or receptor modulator. Its molecular complexity distinguishes it from simpler pyridine derivatives .

Propiedades

IUPAC Name |

6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-13-14(2)21-12-22-18(13)24-11-15-5-7-23(8-6-15)17-4-3-16(9-19)10-20-17/h3-4,10,12,15H,5-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNHDWXRNZCOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=C(C=C3)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a halogenated compound under basic conditions.

Attachment of the Dimethylpyrimidine Group: The dimethylpyrimidine moiety is introduced via an etherification reaction. This involves the reaction of 5,6-dimethylpyrimidine-4-ol with a chloromethylpiperidine intermediate in the presence of a base such as potassium carbonate.

Formation of the Nicotinonitrile Core: The final step involves the coupling of the piperidine-dimethylpyrimidine intermediate with a nicotinonitrile derivative. This is typically achieved through a nucleophilic aromatic substitution reaction, facilitated by a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine and nicotinonitrile moieties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Key Structural Differences

| Compound Name (IUPAC) | Core Structure | Key Substituents | Functional Groups | Molecular Weight (g/mol)* | Potential Applications |

|---|---|---|---|---|---|

| 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile | Pyridine | - 5,6-Dimethylpyrimidin-4-yloxy-methyl-piperidine - Nitrile |

Nitrile, ether, tertiary amine | ~398.45 | Kinase inhibition, drug intermediates |

| 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoro-4-iodopyridine | Pyridine | - tert-Butyldimethylsilyloxy-methyl-pyrrolidine - Fluoro, iodo |

Silyl ether, halogen | ~511.33 | Protecting group in synthesis |

| 3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate | Pyridine | - Bromo, nitro - Trifluoromethanesulfonate |

Halogen, nitro, sulfonate | ~389.08 | Electrophilic substitution reactions |

| Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate | Pyridine | - Iodo, nitro - Ethyl aminoacetate |

Ester, nitro, halogen | ~381.13 | Peptide coupling intermediates |

| 3,5-Dibromo-4-chloropyridine | Pyridine | - Bromo (x2), chloro | Halogens | ~291.28 | Cross-coupling reactions |

| 3-Iodo-5-nitropyridin-4-ol | Pyridine | - Iodo, nitro, hydroxyl | Hydroxyl, nitro, halogen | ~266.01 | Oxidation/reduction studies |

| 3-Chloro-5-nitropyridin-4-ol | Pyridine | - Chloro, nitro, hydroxyl | Hydroxyl, nitro, halogen | ~189.56 | Antimicrobial agents |

*Molecular weights are calculated based on atomic composition.

Comparative Analysis

- Electronic Effects: The nitrile group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the pyridine core, whereas halogenated analogs (e.g., 3,5-Dibromo-4-chloropyridine) rely on inductive effects for reactivity .

- Hydroxyl-containing analogs (e.g., 3-Iodo-5-nitropyridin-4-ol) exhibit higher polarity and water solubility compared to the target compound’s nitrile and ether functionalities .

Reactivity and Synthetic Utility :

- Trifluoromethanesulfonate groups (as in 3-Bromo-5-nitropyridin-4-yl trifluoromethanesulfonate) are superior leaving groups, whereas the target compound’s nitrile may participate in nucleophilic additions or reductions to form amines .

- Halogenated derivatives (e.g., 3,5-Dibromo-4-chloropyridine) are preferred for Suzuki-Miyaura cross-coupling, while the target compound’s piperidine-pyrimidine system may limit such reactivity .

Research Implications and Limitations

While the structural analogs listed in are well-documented in synthetic chemistry, direct comparative studies on biological activity or pharmacokinetics are absent in the provided sources . The target compound’s hybrid pyridine-pyrimidine-piperidine architecture suggests unique interactions with biological targets, but experimental validation is required.

Actividad Biológica

The compound 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring, a pyrimidine moiety, and a nitrile group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 326.4 g/mol. Its structure suggests multiple functional groups that may interact with various biological targets, influencing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.4 g/mol |

| Key Functional Groups | Piperidine, Pyrimidine, Nitrile |

The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. Compounds with similar structural features have been identified as enzyme inhibitors and receptor modulators. For instance, studies indicate that derivatives of pyrimidine can exhibit significant antibacterial, antifungal, and anticancer properties due to their ability to inhibit key metabolic pathways in target organisms or cells.

Anticancer Activity

Research has shown that compounds containing pyrimidine derivatives often demonstrate cytotoxic effects against various cancer cell lines. For example, studies involving similar compounds have reported IC50 values indicating potent anticancer activity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).

A notable study found that certain pyrimidine derivatives exhibited IC50 values as low as against Colo-205 cells, highlighting the potential of these compounds in oncology applications .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Pyrimidine derivatives have been documented to possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against strains like Pseudomonas aeruginosa and Candida albicans, with reductions in biofilm formation observed in vitro .

Case Studies

- Cytotoxicity Assays : In a study examining the cytotoxic effects of pyrimidine derivatives on HepG2 (liver cancer) and MCF-7 cells, compounds structurally related to this compound demonstrated significant cell death at low concentrations.

- Antimicrobial Efficacy : A series of tests evaluated the antimicrobial activity of related compounds against various pathogens. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting their use as potential therapeutic agents against infections.

Q & A

Q. What are the common synthetic routes for 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example:

Piperidin-1-yl intermediate : React 4-(hydroxymethyl)piperidine with 5,6-dimethylpyrimidin-4-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

Nicotinonitrile coupling : Introduce the nitrile group via palladium-catalyzed cyanation or nucleophilic aromatic substitution with a cyanide source.

- Critical Factors : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄) significantly impact yield. Monitor intermediates via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are discrepancies in elemental analysis resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the piperidine ring conformation (δ 1.5–3.5 ppm for piperidine protons) and pyrimidine substituents (δ 8.0–9.0 ppm for aromatic protons) .

- FT-IR : Validate the nitrile group (C≡N stretch at ~2200 cm⁻¹) and ether linkage (C-O-C at ~1250 cm⁻¹).

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., ±0.3% for carbon) may indicate residual solvents. Purify via column chromatography (silica gel, ethyl acetate/hexane) and repeat analysis .

Q. How can researchers ensure the compound’s stability during storage for long-term studies?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Lyophilization improves stability for aqueous formulations .

Advanced Research Questions

Q. What strategies optimize the compound’s selectivity in enzyme inhibition assays, and how are contradictory activity data analyzed?

- Methodological Answer :

- Dose-Response Curves : Use IC₅₀ values to compare potency against off-target enzymes (e.g., kinases vs. phosphatases).

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to enhance binding affinity.

- Data Contradictions : If activity varies between assays (e.g., cell-free vs. cell-based), assess membrane permeability (via PAMPA) or metabolite interference (LC-MS/MS analysis) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., CYP450 isoforms). Focus on π-π stacking between pyrimidine and hydrophobic pockets.

- ADMET Prediction : SwissADME or QikProp to optimize logP (aim for 2–4) and reduce hepatotoxicity (avoid reactive metabolites). Validate with in vitro microsomal stability assays .

Q. What experimental designs address low solubility in aqueous buffers during in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Test PEG-400/water (1:1) or cyclodextrin complexes.

- Nanoparticle Formulation : Use PLGA nanoparticles (oil-in-water emulsion) to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Key Challenges and Recommendations

- Synthetic Yield Variability : Optimize stoichiometry (1:1.2 ratio for pyrimidine/piperidine) and use microwave-assisted synthesis to reduce side products .

- Biological Activity Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.